2-Bromo-6-methoxy-4-(morpholin-4-ylcarbonothioyl)phenyl naphthalene-2-carboxylate
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Overview
Description
2-Bromo-6-methoxy-4-(morpholin-4-ylcarbonothioyl)phenyl naphthalene-2-carboxylate is a complex organic compound with a unique structure that combines bromine, methoxy, morpholine, and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methoxy-4-(morpholin-4-ylcarbonothioyl)phenyl naphthalene-2-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the bromination of 6-methoxynaphthalene, followed by the introduction of the morpholin-4-ylcarbonothioyl group through a series of nucleophilic substitution reactions. The final step involves the esterification of the phenyl naphthalene-2-carboxylate moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methoxy-4-(morpholin-4-ylcarbonothioyl)phenyl naphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield naphthalene-2-carboxylic acid derivatives, while substitution of the bromine atom may result in various substituted phenyl naphthalene-2-carboxylates.
Scientific Research Applications
2-Bromo-6-methoxy-4-(morpholin-4-ylcarbonothioyl)phenyl naphthalene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methoxy-4-(morpholin-4-ylcarbonothioyl)phenyl naphthalene-2-carboxylate involves its interaction with specific molecular targets. The bromine and methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the morpholin-4-ylcarbonothioyl group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methoxynaphthalene: A simpler compound with similar bromine and methoxy groups but lacking the morpholin-4-ylcarbonothioyl and phenyl naphthalene-2-carboxylate moieties.
4-(Morpholin-4-ylcarbonothioyl)phenyl naphthalene-2-carboxylate: Similar structure but without the bromine and methoxy groups.
Uniqueness
2-Bromo-6-methoxy-4-(morpholin-4-ylcarbonothioyl)phenyl naphthalene-2-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications, as it can participate in a wide range of chemical reactions and interact with diverse molecular targets.
Properties
CAS No. |
443677-86-9 |
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Molecular Formula |
C23H20BrNO4S |
Molecular Weight |
486.4 g/mol |
IUPAC Name |
[2-bromo-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] naphthalene-2-carboxylate |
InChI |
InChI=1S/C23H20BrNO4S/c1-27-20-14-18(22(30)25-8-10-28-11-9-25)13-19(24)21(20)29-23(26)17-7-6-15-4-2-3-5-16(15)12-17/h2-7,12-14H,8-11H2,1H3 |
InChI Key |
PFFRMBZDMKLPNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=S)N2CCOCC2)Br)OC(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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